4,5-Difluoro-2-nitrobenzoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
129951-46-8 |
|---|---|
Molecular Formula |
C7H2ClF2NO3 |
Molecular Weight |
221.54 g/mol |
IUPAC Name |
4,5-difluoro-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-4(9)5(10)2-6(3)11(13)14/h1-2H |
InChI Key |
XMDTVBHFULRTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Significance of Fluorinated Aromatic Compounds in Advanced Chemical Research
Fluorinated aromatic compounds are a cornerstone of modern chemical research, with their applications spanning pharmaceuticals, agrochemicals, and materials science. bldpharm.com The strategic incorporation of fluorine atoms into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. bldpharm.comchemsrc.com Fluorine is the most electronegative element, and its presence exerts a strong inductive effect, withdrawing electron density from the aromatic system. chemicalbook.comchemsrc.com This modification can significantly enhance key characteristics of a molecule.
In medicinal chemistry and drug discovery, adding fluorine can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. chemicalbook.com This increased stability can lead to a longer biological half-life. Furthermore, the substitution of hydrogen with fluorine can enhance a compound's lipophilicity, which may improve its ability to permeate cell membranes. chemicalbook.com The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups, which influences a drug's solubility and binding affinity to its target protein. chemicalbook.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil. bldpharm.comchemsrc.com
In the field of materials science, fluorinated aromatics are integral to the creation of high-performance polymers like polytetrafluoroethylene (PTFE) and advanced materials for organic light-emitting diodes (OLEDs). bldpharm.com These materials often exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. bldpharm.com
Role of Benzoyl Chlorides As Key Acylating Agents and Synthetic Intermediates
Benzoyl chlorides are a class of organic compounds known as acyl chlorides, which are derivatives of carboxylic acids. They are characterized by the replacement of the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom. This substitution makes the carbonyl carbon exceptionally electrophilic and highly susceptible to attack by nucleophiles. Consequently, benzoyl chlorides are powerful and versatile acylating agents in organic synthesis. chemsrc.comscribd.com
The primary reaction of benzoyl chlorides is nucleophilic acyl substitution. scribd.com In this two-step mechanism, a nucleophile (such as an alcohol, amine, or water) attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl group and resulting in a new acylated product like an ester, amide, or carboxylic acid. scribd.com Due to their high reactivity, acid chlorides are among the most reactive of the carboxylic acid derivatives. scribd.com
This reactivity makes them indispensable intermediates for producing a wide array of other compounds. chemsrc.com For instance, they are used to manufacture esters, amides, organic peroxides (which can act as polymerization initiators), and ketones. chemsrc.com The conversion is often rapid and high-yielding, making it a preferred method in both laboratory and industrial settings for introducing a benzoyl group into a molecule. The general method for preparing a benzoyl chloride involves treating the corresponding benzoic acid with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. prepchem.comgoogle.comchemicalbook.com
Specific Research Context and Emerging Applications of 4,5 Difluoro 2 Nitrobenzoyl Chloride
Synthesis of 4,5-Difluoro-2-nitrobenzoic Acid: Precursor Chemistry
The generation of 4,5-Difluoro-2-nitrobenzoic acid involves introducing a nitro group onto a difluorinated benzene (B151609) ring that already contains a substituent that can be converted into a carboxylic acid. The primary strategies for achieving this are outlined below.
A viable pathway to 4,5-Difluoro-2-nitrobenzoic acid begins with the nitration of a corresponding benzaldehyde. The synthesis can proceed via the nitration of 4,5-difluorobenzaldehyde, which places the nitro group at the 2-position, activated by the aldehyde group and directed by the fluorine atoms. The resulting 4,5-Difluoro-2-nitrobenzaldehyde is then oxidized to yield the target carboxylic acid. The electron-withdrawing nature of the nitro and fluorine substituents facilitates this oxidation.
Alternatively, the nitration can be performed on 3,4-difluorobenzoic acid to produce 4,5-Difluoro-2-nitrobenzoic acid. chemicalbook.com A similar reaction involves the nitration of 3-fluorobenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures, which yields 5-fluoro-2-nitrobenzoic acid with high purity after precipitation on ice. chemicalbook.com
Table 1: Nitration of Fluorinated Benzoic Acid Analogue
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Fluorobenzoic Acid | Fuming HNO₃, conc. H₂SO₄ | 5-Fluoro-2-nitrobenzoic acid | 97% | chemicalbook.com |
This method would typically involve two key steps:
Nitration: 4,5-Difluorotoluene would be nitrated to introduce a nitro group at the 2-position, yielding 4,5-difluoro-2-nitrotoluene.
Oxidation: The methyl group of the resulting nitrotoluene is then oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives.
For instance, the synthesis of the related compound 2-fluoro-4-nitrobenzoic acid is achieved by oxidizing 2-fluoro-4-nitrotoluene. chemicalbook.com This reaction can be carried out using potassium permanganate in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction in a biphasic system. chemicalbook.com
Table 2: Oxidation of a Fluorinated Nitrotoluene Analogue
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Fluoro-4-nitrotoluene | KMnO₄, Tetrabutylammonium Bromide, NaOH | 2-Fluoro-4-nitrobenzoic acid | 73.7% | chemicalbook.com |
Another robust synthetic strategy involves the use of benzotrichloride (B165768) (trichloromethylbenzene) intermediates. A patent for the synthesis of the structurally similar 2-chloro-4-fluoro-5-nitrobenzoic acid demonstrates this pathway. google.com The process begins with the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) using a sulfuric acid-nitric acid mixture. google.com
The resulting 2-chloro-4-fluoro-5-nitrobenzotrichloride is a stable intermediate that can be readily hydrolyzed to the corresponding carboxylic acid. google.com The hydrolysis is typically achieved by heating the intermediate with aqueous sulfuric acid. google.com This method avoids the often harsh conditions required for oxidizing a methyl group and can lead to high yields of the desired acid. A molar yield of 91% has been reported for the hydrolysis step to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com This route is advantageous as the trichloromethyl intermediate can also be directly converted to the acyl chloride, sometimes in a one-pot procedure.
Conversion of 4,5-Difluoro-2-nitrobenzoic Acid to this compound
The final step in the synthesis is the conversion of the carboxylic acid group of 4,5-Difluoro-2-nitrobenzoic acid into an acyl chloride. This is a standard transformation in organic chemistry, with several reliable reagents available.
Thionyl Chloride (SOCl₂): This is one of the most common reagents for preparing acyl chlorides from carboxylic acids. commonorganicchemistry.com The reaction involves heating the carboxylic acid, often under reflux, with an excess of thionyl chloride. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uk In some cases, a catalyst such as pyridine (B92270) or dimethylformamide (DMF) is added to facilitate the reaction, particularly for less reactive acids. masterorganicchemistry.comgoogle.com A patented method for synthesizing p-nitrobenzoyl chloride utilizes thionyl chloride with a pyridine catalyst, achieving yields greater than 98%. google.com
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion and is often considered milder and more selective than thionyl chloride. masterorganicchemistry.comresearchgate.net The reaction is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM), with a catalytic amount of DMF. commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all volatile, which again facilitates product isolation. youtube.com
While thionyl chloride and oxalyl chloride are standard, other reagents can also effect the transformation of carboxylic acids to acyl chlorides.
Phosphorus Chlorides:
Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas as byproducts. chemguide.co.uk The liquid POCl₃ has a different boiling point from most acyl chlorides, allowing for separation via fractional distillation. chemguide.co.uk A procedure for making p-nitrobenzoyl chloride using PCl₅ reports yields of 90-96%. orgsyn.org
Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, producing phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk The reaction is generally less vigorous than with PCl₅. chemguide.co.uk
Other Reagents:
Cyanuric Chloride: This reagent is presented as a milder alternative that can avoid the liberation of HCl. researchgate.net
Phosgene (B1210022), Diphosgene, and Triphosgene: Phosgene and its safer-to-handle solid surrogates, diphosgene and triphosgene, are highly effective for this transformation, producing only gaseous byproducts. youtube.com These are often used in industrial processes or for preparing sensitive acyl chlorides. youtube.com
Table 3: Common and Alternative Reagents for Acyl Chloride Formation
| Reagent | Formula | Typical Byproducts | Key Features | Reference(s) |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Common, volatile byproducts | commonorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, volatile byproducts | commonorganicchemistry.comresearchgate.netyoutube.com |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Vigorous reaction, liquid byproduct | chemguide.co.ukorgsyn.org |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous, non-volatile acid byproduct | chemguide.co.ukresearchgate.net |
| Triphosgene | C₃Cl₆O₃ | CO₂, HCl | Solid, safer phosgene surrogate | youtube.com |
Preparative Strategies for Related Fluorinated Nitrobenzoyl Chlorides
The synthesis of fluorinated nitrobenzoyl chlorides often involves multi-step processes, starting from appropriately substituted precursors. Common strategies include the nitration of a fluorinated benzoic acid or the chlorination of a fluorinated nitrobenzoic acid. The choice of reagents and reaction conditions is crucial to achieve high yields and purity.
The synthesis of positional isomers, such as 2,4-difluoro-5-nitrobenzoyl chloride, provides insight into the general methodologies applicable to the synthesis of the title compound. One common route to a related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, involves the nitration of 2-chloro-4-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid. The resulting nitrobenzoic acid can then be converted to its corresponding acyl chloride.
A notable method for preparing a similar compound, 2-chloro-4-fluoro-5-nitrobenzoyl chloride, starts from 2-chloro-4-fluoro-5-nitrotrichloromethane benzene. This intermediate can be hydrolyzed in the presence of a catalyst such as iron(III) chloride (FeCl₃) or iron(II) sulfate (B86663) (FeSO₄) in a weakly acidic medium. google.com This hydrolysis is typically performed at elevated temperatures, between 120-160 °C, with the gradual addition of water to prevent catalyst deactivation and hydrolysis of the product to the carboxylic acid. google.com
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed for this purpose. orgsyn.orgprepchem.com For instance, p-nitrobenzoic acid can be converted to p-nitrobenzoyl chloride by heating with an excess of thionyl chloride. orgsyn.org Similarly, the reaction of 4,5-methylenedioxy-2-nitrobenzoic acid with phosphorus pentachloride in refluxing cyclohexane (B81311) yields the corresponding acid chloride. prepchem.com These methods are broadly applicable to various substituted nitrobenzoic acids.
| Starting Material | Reagents | Product | Reference |
| 2-chloro-4-fluoro-5-nitrotrichloromethane benzene | Water, FeCl₃ or FeSO₄ | 2-chloro-4-fluoro-5-nitrobenzoyl chloride | google.com |
| p-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | p-Nitrobenzoyl chloride | orgsyn.org |
| p-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | p-Nitrobenzoyl chloride | orgsyn.orgprepchem.com |
| 4,5-methylenedioxy-2-nitrobenzoic acid | Phosphorus pentachloride (PCl₅), cyclohexane | 4,5-methylenedioxy-2-nitrobenzoyl chloride | prepchem.com |
Reactivity in Specific Synthetic Transformations
Nucleophilic Aromatic Substitution (NAS) Facilitated by Substituents
Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the nitro group (-NO2) and the benzoyl chloride group (-COCl) are powerful electron-withdrawing substituents. These groups significantly activate the benzene ring towards nucleophilic attack. libretexts.orgwikipedia.org
The mechanism of this reaction typically proceeds in two steps: the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org
In the case of di-substituted compounds like 4,5-difluoro-1,2-dinitrobenzene, which is structurally similar to the title compound, sequential nucleophilic substitutions are possible. nih.gov This allows for the introduction of different nucleophiles in a stepwise manner, leading to a variety of functionalized products. nih.gov For example, reactions with amines, alcohols, and thiols can yield N-heteroacenes, phenoxazines, and phenothiazines. nih.gov
The reactivity of various nucleophiles with activated aryl halides has been studied, demonstrating the versatility of this reaction in forming new carbon-carbon and carbon-heteroatom bonds.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type | Reference |
|---|---|---|
| Amines | N-heteroacenes | nih.gov |
| Alcohols | Phenoxazines | nih.gov |
| Thiols | Phenothiazines | nih.gov |
Cross-Coupling Reactions Involving the Acid Chloride Moiety
Cross-coupling reactions, which typically involve a metal catalyst to join two different molecular fragments, are fundamental in modern organic synthesis. youtube.comyoutube.com While the aromatic ring of this compound is primed for nucleophilic substitution, the acid chloride group can also participate in cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly prominent, with several named reactions like the Suzuki, Stille, and Negishi couplings being widely used. youtube.comlibretexts.org These reactions generally involve the oxidative addition of an organic halide to a low-valent metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the final product and regenerate the catalyst. wikipedia.org
A notable transformation for aroyl chlorides is decarbonylative cross-coupling. nih.gov In this process, the acyl chloride first undergoes decarbonylation, losing carbon monoxide, to form an aryl-metal intermediate, which then participates in the cross-coupling cycle. nih.govproquest.com This allows for the conversion of carboxylic acid derivatives into a range of products, including biaryls, aryl amines, and aryl ethers. nih.gov For instance, palladium-catalyzed decarbonylative cross-coupling of aroyl chlorides can be achieved using a Pd(0)/BrettPhos catalyst system. nih.govacs.org This method facilitates the in-situ formation of an aryl chloride from the aroyl chloride, which then undergoes cross-coupling with various nucleophiles. nih.gov
The reactivity of the leaving group in these reactions typically follows the order I > OTf > Br >> Cl. uwindsor.ca This indicates that while chlorides are less reactive than bromides and iodides, these reactions can still be effective under the right conditions. uwindsor.ca
Regioselectivity and Stereochemical Control in Reactions
Regioselectivity in nucleophilic aromatic substitution reactions is determined by the positions of the activating groups and the nature of the leaving groups. In molecules with multiple potential leaving groups, the incoming nucleophile will preferentially attack the most activated position.
For dihalogenated nitroaromatic compounds, the position of substitution depends on the relative activation provided by the electron-withdrawing groups. The nitro group exerts its strongest activating effect at the ortho and para positions. libretexts.org In this compound, both fluorine atoms are ortho to the nitro group, and the fluorine at C-4 is para to the benzoyl chloride group, while the fluorine at C-5 is meta. This would suggest that the fluorine at C-4 is more activated towards nucleophilic attack.
Studies on similar compounds, such as 2,4-dichloroquinazoline, show that nucleophilic substitution occurs selectively at the C-4 position. nih.gov This regioselectivity is a common feature in the synthesis of various heterocyclic and medicinal compounds. nih.gov Theoretical studies using Density Functional Theory (DFT) can predict the regioselectivity by calculating the relative stabilities of the possible Meisenheimer intermediates. researchgate.net
In the case of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups, it has been shown that nucleophilic aromatic substitution occurs regioselectively. uj.edu.pl
Thermal Behavior and Decomposition Pathways of Substituted Benzoyl Chlorides
The thermal stability of a compound is a critical factor, especially in industrial applications. Nitroaromatic compounds, in particular, can be thermally sensitive and may undergo exothermic decomposition. tamu.edunih.gov The presence of a nitro group can significantly lower the thermal stability of a molecule. tamu.edu
For nitroaromatic compounds, decomposition can be initiated by the cleavage of the C-NO2 bond or by isomerization to a nitrite (B80452) followed by cleavage of the O-NO bond. dtic.mil The presence of other substituents can influence the decomposition pathway. For example, an ortho-methyl group in nitrotoluene introduces a new decomposition mechanism involving the formation of anthranil. dtic.mildtic.mil
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,5-Difluoro-1,2-dinitrobenzene |
| 2,4-Dinitrochlorobenzene |
| 2,4-Dinitrophenol |
| Benzoyl chloride |
| Phosgene |
| Hydrogen chloride |
| Benzoic acid |
| Nitrotoluene |
| Anthranil |
| 2,4-Dichloroquinazoline |
| 4,5-Dialkoxy-2-nitroanilines |
| N-heteroacenes |
| Phenoxazines |
| Phenothiazines |
| Biaryls |
| Aryl amines |
| Aryl ethers |
| Carbon monoxide |
| Benzoic acid |
| 4-iodo-3-nitrophenol |
| 4-iodo-2,3-dinitrophenol |
| 4-iodo-2,5-dinitrophenol |
| 1,4-dialkenyl-2,3-dinitrobenzenes |
| 1H,8H-pyrrolo[3,2-g]indole |
| 5-tributylstannyl-4-fluoropyrazole |
| 4,6-dichloro-5-nitrobenzofuroxan |
| p-nitrobenzyl bromide |
| 2,4,6-trinitrochlorobenzene |
| 2,4,6-trinitrophenol |
| 2,4-dinitrofluorobenzene |
| oxyfluorfen |
| 1-ethoxyl-5-fluoro-2-nitrobenzene |
| 1-chloro-2,4-dinitrobenzene |
| chlorobenzene |
| 1,2-dibutoxy-4-nitrobenzene |
| 5-butoxy-2-nitroaniline |
| 4-butoxy-2-nitroaniline |
| 2-bromonitrobenzene |
| 4-methoxyphenyl boronic acid |
| 2,3-dimethylbutadiene |
| oxazine |
| 1,4-dibromo-2,3-dinitrobenzene |
| 4-iodo-2,3-dinitrophenyl trifluoromethanesulfonate |
| 2,3-dichloroquinoxaline |
| 1-(2-aminophenylethane)-2-fluoro-4,5-dinitrobenzene |
| 2,4-difluoronitrobenzene |
| 2,3-dichlorothiadiazole |
| 1,3-difluoro-4,6-dinitrobenzene |
| 1,2-dichloro-4,5-dicyanobenzene |
| butylamine |
| morpholine |
| 2-aminophenylethane |
| 2-hydroxythiophenol |
| 3,5-dinitrobenzoyl chloride |
| (trimethylsiloxy)benzoyl chlorides |
| (trimethylsiloxy)benzonitriles |
| (trimethylsiloxy)phenyl isocyanates |
| 2-(trimethylsiloxy)phenyl-1,3,4-oxadiazol-5-ones |
| benzotrichloride |
| phosphorus pentachloride |
| thionyl chloride |
| oxalyl chloride |
| benzaldehyde |
| benzyl alcohol |
| benzoyl peroxide |
Advanced Synthetic Applications of 4,5 Difluoro 2 Nitrobenzoyl Chloride
Role as a Precursor in the Synthesis of Complex Fluorinated Molecules
4,5-Difluoro-2-nitrobenzoyl chloride serves as a fundamental starting material for introducing the 4,5-difluoro-2-nitrophenyl moiety into larger, more complex molecular frameworks. The high reactivity of the acyl chloride group allows for straightforward acylation reactions with a variety of nucleophiles. This compound is intrinsically linked to its corresponding carboxylic acid, 4,5-Difluoro-2-nitrobenzoic acid, which can be converted to the chloride form using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. google.comorgsyn.orgorgsyn.org
Its utility lies in its ability to be transformed into other key intermediates. For instance, the nitro group can be reduced to an amine, yielding 2-amino-4,5-difluorobenzoyl derivatives. The fluorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of further complexity. The closely related intermediate, 4,5-Difluoro-2-nitroaniline, is used in multi-step syntheses, such as its reaction with pyrene (B120774) via diazotization to form 1-(4,5-difluoro-2-nitrophenyl)pyrene, a complex fluorinated aromatic system. sigmaaldrich.com This demonstrates the role of the 4,5-difluoro-2-nitroaromatic core, accessible from the benzoyl chloride, in building sophisticated fluorinated molecules.
Construction of Heterocyclic Systems
The substitution pattern of this compound makes it an ideal precursor for synthesizing a variety of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. The typical synthetic strategy involves initial reaction at the acyl chloride group, followed by chemical modification of the nitro group (e.g., reduction to an amine) and subsequent intramolecular cyclization.
While direct synthesis of quinazolinones from this compound is not widely detailed, its structural analogues are well-established precursors for this class of heterocycles. For example, the related building block 4-Chloro-2-fluoro-5-nitrobenzoic acid has been successfully employed in the solid-phase synthesis of quinoxalinones, a class of compounds structurally related to quinazolinones. nih.govresearchgate.net The general synthetic pathway involves converting the parent benzoic acid into an activated form (like the acyl chloride), reacting it with an appropriate amine, reducing the nitro group to an aniline (B41778), and then performing a cyclization step to form the heterocyclic ring. This established reactivity pattern highlights the potential of this compound as a key starting material for libraries of substituted quinazolinone derivatives.
In a review of the available scientific literature, no specific synthetic methodologies were identified for the formation of poly-substituted furanonaphthoquinones starting from this compound.
The 4,5-difluoro-2-nitrobenzoyl scaffold is a versatile starting point for a range of nitrogen-containing heterocycles. The key intermediate, 4,5-Difluoro-2-nitroaniline—which can be derived from the benzoyl chloride—is a documented precursor for several heterocyclic systems. sigmaaldrich.comprepchem.com For example, it has been used to prepare 2-chloro-5,6-difluorobenzimidazole and 5-ethoxy-6-fluorobenzofuroxan. sigmaaldrich.com
Furthermore, research on the closely analogous compound 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrates the broader potential of this substitution pattern. It has been used as a building block in the solid-phase synthesis of diverse heterocyclic libraries, including benzimidazoles, benzotriazoles, and benzodiazepinediones. nih.govresearchgate.net These syntheses underscore the strategic importance of the functional groups present in this compound for accessing a variety of important heterocyclic cores.
| Precursor/Analogue | Resulting Heterocyclic System | Reference |
|---|---|---|
| 4,5-Difluoro-2-nitroaniline | 2-Chloro-5,6-difluorobenzimidazole | sigmaaldrich.com |
| 4,5-Difluoro-2-nitroaniline | 5-Ethoxy-6-fluorobenzofuroxan | sigmaaldrich.com |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzimidazoles | nih.gov |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzotriazoles | nih.gov |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Quinoxalinones | nih.gov |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzodiazepinediones | nih.gov |
Intermediate in the Preparation of Specialized Chemical Entities
Fluorinated organic compounds are of significant interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. This compound serves as a key building block for embedding the difluoronitrophenyl group into larger systems intended for materials applications. The transformation of its derivative, 4,5-Difluoro-2-nitroaniline, into 1-(4,5-difluoro-2-nitrophenyl)pyrene is a notable example. sigmaaldrich.com Pyrene-based molecules are well-known for their fluorescent properties and are widely studied for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The introduction of the fluorinated moiety can be used to tune the electronic and photophysical properties of the final material.
Precursors for Pharmacologically Relevant Scaffolds
The structural framework of this compound makes it an important precursor for the synthesis of various heterocyclic systems that form the core of many pharmacologically active compounds. The electrophilic acyl chloride group readily reacts with binucleophilic reagents, initiating sequences of condensation and cyclization reactions to build these complex scaffolds.
Substituted benzoyl chlorides are key starting materials for producing quinolone, benzimidazole, and quinazolinone derivatives, many of which exhibit significant biological activities. For instance, the general synthesis of quinolone antibacterials often involves the reaction of a substituted benzoyl chloride with an amine derivative, followed by a cyclization step. The fluorine substituents are known to be crucial for the antibacterial efficacy of fluoroquinolone drugs. The nitro group can be used as a handle for further synthetic transformations, such as reduction to an amino group, which can then participate in subsequent cyclization reactions or be modified to tune the pharmacological profile of the final molecule.
Similarly, the reaction of benzoyl chlorides with 2-aminobenzamide (B116534) is a known route to synthesize quinazolinone derivatives. The process involves an initial acylation of the aniline nitrogen, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. Benzimidazoles, another important class of pharmacophores with a wide range of activities including antihypertensive and antimicrobial, can also be synthesized from precursors derived from substituted benzoyl chlorides.
The table below summarizes some of the key pharmacologically relevant scaffolds that can be synthesized using precursors derived from substituted benzoyl chlorides like this compound.
| Pharmacological Scaffold | General Synthetic Precursors | Potential Therapeutic Area |
| Quinolone | Substituted benzoyl chloride, Amine derivatives | Antibacterial |
| Benzimidazole | Substituted benzoyl chloride, o-Phenylenediamine derivatives | Antihypertensive, Antimicrobial |
| Quinazolinone | Substituted benzoyl chloride, 2-Aminobenzamide | Anticancer, Anti-inflammatory |
| Benzoxazole | Substituted benzoyl chloride, o-Aminophenol derivatives | Antimicrobial |
This table illustrates the potential applications of substituted benzoyl chlorides in synthesizing key pharmacologically active heterocyclic cores.
Agrochemical Intermediate Synthesis
This class of insecticides, which includes compounds like teflubenzuron (B33202) and lufenuron, acts by inhibiting chitin (B13524) synthesis in insects. The general structure consists of a substituted benzoyl group linked to a urea (B33335) moiety, which is in turn connected to another substituted aromatic ring. The synthesis of these complex molecules often relies on the reaction between a substituted benzoyl isocyanate and a substituted aniline. The required benzoyl isocyanate is typically prepared from the corresponding benzoyl chloride.
Therefore, this compound represents an ideal starting point for creating novel benzoylurea (B1208200) insecticides. The synthetic sequence would involve its conversion to the corresponding benzoyl isocyanate, which can then be reacted with a variety of anilines to produce a library of potential agrochemical candidates. The fluorine atoms can enhance the biological activity and metabolic stability of the final product, while the nitro group offers a site for further chemical modification. The synthesis of the related agrochemical teflubenzuron, for example, involves a 3,5-dichloro-2,4-difluoroaniline (B1223766) intermediate, highlighting the importance of halogenated and fluorinated anilines and benzoyl derivatives in this class of compounds. google.com
Derivatization to Fluoro-Functionalized Amides and Esters
The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, making this compound an excellent starting material for the synthesis of a wide range of fluoro-functionalized amides and esters. These reactions are typically high-yielding and proceed under mild conditions.
The synthesis of amides is achieved through the nucleophilic acyl substitution reaction with ammonia, primary amines, or secondary amines. The reaction is rapid and often exothermic. Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrochloric acid byproduct that is formed during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
The synthesis of esters follows a similar nucleophilic acyl substitution pathway, using an alcohol or a phenol (B47542) as the nucleophile. These reactions are also generally efficient, and like amidation, are often carried out in the presence of a non-nucleophilic base to scavenge the HCl produced. The resulting esters retain the difluoro and nitro substitutions of the parent molecule, making them useful as intermediates for further synthesis or as final products for materials science and other applications.
The tables below provide an overview of the derivatization reactions of this compound.
Table 1: Synthesis of Fluoro-Functionalized Amides
| Amine Reactant | Product |
|---|---|
| Ammonia (NH₃) | 4,5-Difluoro-2-nitrobenzamide |
| Primary Amine (R-NH₂) | N-Alkyl-4,5-difluoro-2-nitrobenzamide |
Table 2: Synthesis of Fluoro-Functionalized Esters
| Alcohol/Phenol Reactant | Product |
|---|---|
| Alcohol (R-OH) | Alkyl 4,5-difluoro-2-nitrobenzoate |
Spectroscopic and Structural Characterization of 4,5 Difluoro 2 Nitrobenzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 4,5-Difluoro-2-nitrobenzoyl chloride by probing the magnetic environments of its constituent ¹H, ¹³C, and ¹⁹F nuclei.
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the two aromatic protons. The proton at the C3 position (H-3) and the proton at the C6 position (H-6) are in distinct chemical environments.
H-3: This proton is situated between the electron-withdrawing nitro (NO₂) group and the acyl chloride (COCl) group. Its resonance is anticipated to appear as a doublet of doublets, split by the adjacent fluorine atom at C4 and the more distant fluorine at C5.
H-6: This proton is adjacent to the fluorine atom at C5. It is expected to resonate as a doublet of doublets due to coupling with the fluorine at C5 and the proton at H-3.
The powerful electron-withdrawing nature of the nitro and acyl chloride groups would shift both proton signals significantly downfield, likely in the range of 8.0-8.5 ppm. The conversion of the parent carboxylic acid, 4,5-Difluoro-2-nitrobenzoic acid, to the acyl chloride would cause a discernible downfield shift for the proximate H-3 proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.2 - 8.4 | dd | J(H-F) and J(H-H) |
| H-6 | 8.0 - 8.2 | dd | J(H-F) and J(H-H) |
The ¹³C NMR spectrum provides a detailed map of the carbon framework. Seven distinct signals are expected for this compound. The chemical shifts are heavily influenced by the attached functional groups (NO₂, F, COCl), and the carbons bonded to fluorine will exhibit characteristic large coupling constants (JC-F).
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is expected to resonate significantly downfield, typically in the region of 165-170 ppm.
Aromatic Carbons: The six aromatic carbons will appear in the 115-155 ppm range. The carbons directly bonded to the fluorine atoms (C4 and C5) will show large one-bond C-F coupling constants. The carbons adjacent to these (C3 and C6) will show smaller two-bond couplings. The carbons bearing the nitro group (C2) and the acyl chloride group (C1) will also have their chemical shifts dictated by the strong electronic effects of these substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C=O | 165 - 170 | - |
| C1 | 130 - 135 | Present |
| C2 | 145 - 150 | Present |
| C3 | 120 - 125 | Present |
| C4 | 150 - 155 | Large (¹JCF) |
| C5 | 150 - 155 | Large (¹JCF) |
| C6 | 115 - 120 | Present |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at the C4 and C5 positions.
These signals would likely appear as doublets of doublets, arising from coupling to each other (ortho F-F coupling) and to their adjacent aromatic protons. The chemical shifts are sensitive to the electronic environment; the fluorine at C4, being para to the strongly electron-withdrawing nitro group, would experience a different electronic environment compared to the fluorine at C5, which is meta to the nitro group. The wide chemical shift dispersion in ¹⁹F NMR allows for clear resolution and identification of these substitution patterns.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
C=O Stretch: A strong, sharp absorption band characteristic of the acyl chloride carbonyl group is expected in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch in the corresponding carboxylic acid due to the inductive effect of the chlorine atom.
NO₂ Stretches: Two distinct, strong absorption bands are anticipated for the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.
C-F Stretches: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
Aromatic C=C Stretches: Medium to weak bands for the aromatic ring C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |
| NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |
| C-F | Stretch | 1000 - 1250 | Strong |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₇H₂ClF₂NO₃), the molecular weight is approximately 221.54 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 221, along with an M+2 peak at m/z 223 with about one-third the intensity, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely include:
Loss of the chlorine radical to give a fragment at [M-Cl]⁺.
Subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment.
Loss of the nitro group (NO₂) as a neutral fragment.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula.
Advanced X-ray Crystallography for Solid-State Structure Determination (where available for similar compounds)
While the specific crystal structure of this compound may not be publicly available, analysis of similar nitro-substituted aromatic compounds provides insight into its likely solid-state characteristics. X-ray crystallography on a suitable single crystal would unambiguously determine the bond lengths, bond angles, and three-dimensional packing of the molecules in the crystal lattice.
Spectroscopic Techniques for Purity and Structural Integrity Assessment
The purity and structural integrity of this compound and its derivatives are critical for their application in chemical synthesis. A variety of spectroscopic techniques are hypothetically employed for this purpose, with each providing unique insights into the compound's structure and the presence of any impurities. While specific data for this compound is not available, the following sections outline the principles of how these techniques would be applied, drawing on general knowledge and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential for confirming the structural integrity of this compound.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the nitro group, the fluorine atoms, and the benzoyl chloride moiety.
¹³C NMR: The carbon NMR spectrum would provide information on all carbon atoms in the molecule. The carbonyl carbon of the acyl chloride would have a characteristic downfield chemical shift. The carbons attached to fluorine atoms would appear as doublets due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would confirm the presence and environment of the two fluorine atoms on the benzene (B151609) ring.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:
The carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹.
The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, usually observed around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
The C-F stretching vibrations, which would appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and purity assessment. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine would also be observable.
Data Tables
Without specific experimental data for this compound, it is not possible to generate factual data tables. However, for illustrative purposes, the following tables show the kind of data that would be presented if available.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Hypothetical Value | e.g., d | e.g., J = x.x | Aromatic Proton |
| Hypothetical Value | e.g., d | e.g., J = x.x | Aromatic Proton |
Table 2: Hypothetical IR Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| e.g., ~1780 | C=O (Acyl Chloride) |
| e.g., ~1540 | NO₂ (Asymmetric) |
| e.g., ~1350 | NO₂ (Symmetric) |
| e.g., ~1200 | C-F |
Computational and Theoretical Investigations of 4,5 Difluoro 2 Nitrobenzoyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4,5-difluoro-2-nitrobenzoyl chloride, DFT calculations are instrumental in determining its fundamental chemical properties.
Geometry optimization using a method like B3LYP with a 6-311G(d,p) basis set would likely show a planar benzene (B151609) ring, with the nitro group and the benzoyl chloride group exhibiting some degree of torsion depending on steric and electronic effects. nih.gov The presence of two electron-withdrawing fluorine atoms, a nitro group, and a benzoyl chloride group significantly influences the electronic distribution within the molecule.
Table 1: Predicted Optimized Geometrical Parameters for a Related Compound (m-Nitrophenol) *
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N Bond Length | ~1.47 |
| N-O Bond Lengths | ~1.22 |
| C-C Bond Lengths (aromatic) | ~1.38-1.40 |
| C-O-N Bond Angle | ~118° |
| O-N-O Bond Angle | ~124° |
*Data is for m-nitrophenol and is used here as a proxy to illustrate typical values obtained from DFT calculations. mdpi.com
The electronic structure analysis would reveal a significant delocalization of pi-electrons across the benzene ring, influenced by the strong electron-withdrawing substituents. This electronic arrangement is key to understanding the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgscribd.com The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.orgyoutube.com
For this compound, the presence of multiple electron-withdrawing groups is expected to significantly lower the energy of the LUMO, making it a strong electrophile. The HOMO, conversely, would be of lower energy, indicating a reduced nucleophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for a Related Nitroaromatic Compound *
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 to -8.5 |
| LUMO | -3.0 to -4.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
*These are typical energy ranges for nitroaromatic compounds and are provided for illustrative purposes. nih.gov
The distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized on the benzene ring and the carbonyl carbon of the benzoyl chloride group, highlighting these as the primary sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions of positive and negative electrostatic potential. researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
For this compound, the MEP map would be characterized by a significant region of positive potential (blue) around the carbonyl carbon and the aromatic protons, indicating their susceptibility to nucleophilic attack. Conversely, regions of negative potential (red) would be concentrated around the oxygen atoms of the nitro and carbonyl groups, and to a lesser extent, the fluorine atoms, marking them as potential sites for electrophilic interaction. dergipark.org.tr The charge distribution analysis would quantify these observations, providing specific atomic charges that confirm the polarization of the molecule.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can provide reliable estimates of BDEs, offering insights into the stability of a molecule and the likely pathways for its decomposition. doubtnut.comnih.gov For this compound, the C-Cl bond in the benzoyl chloride moiety is of particular interest, as its cleavage is often a key step in its reactions.
The presence of electron-withdrawing groups on the aromatic ring is expected to influence the strength of the C-Cl bond. Computational studies on related compounds have shown that the stability of the resulting radical species plays a crucial role in determining the BDE. nih.gov The thermal stability of ortho-nitrated benzoyl chlorides has been noted to be a concern, with studies on 2-nitrobenzoyl chloride indicating that its decomposition is highly condition-dependent. nih.gov
Table 3: Representative Bond Dissociation Energies (kcal/mol) for Related Bonds *
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Cl (in a benzoyl chloride) | ~70-80 |
| C-NO2 (in a nitroaromatic) | ~55-65 |
*These values are general approximations for similar chemical environments and are not specific to this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction. indexcopernicus.comfrontiersin.org
For instance, the reaction of this compound with a nucleophile, a common transformation for this class of compounds, can be modeled. Such a study would likely reveal a nucleophilic acyl substitution mechanism. The calculations would detail the energy barriers associated with the formation of the tetrahedral intermediate and the subsequent departure of the chloride leaving group. These computational insights are invaluable for optimizing reaction conditions and predicting product outcomes. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies (General Nitroaromatics, for theoretical context)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property, such as toxicity. researchgate.netnih.govresearchgate.net While specific QSAR studies on this compound are not prevalent, the extensive research on the toxicity of nitroaromatic compounds provides a valuable theoretical framework. nih.govosti.gov
QSAR studies on nitroaromatics have identified several key molecular descriptors that correlate with their toxic effects. These descriptors often include:
Hydrophobicity (logP): The partitioning of a compound between an oily and an aqueous phase, which affects its transport and accumulation in biological systems. nih.gov
Electronic Parameters: Such as the energy of the LUMO (E_LUMO), which relates to the compound's ability to accept electrons and participate in redox cycling, a common mechanism of nitroaromatic toxicity. nih.gov
Steric Parameters: Describing the size and shape of the molecule, which can influence its interaction with biological macromolecules.
These models highlight that the toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates. nih.gov The presence of the nitro group is a key toxophoric feature, and its reduction can lead to the formation of highly reactive species that can damage cellular components. The fluorine substituents on this compound would also be expected to modulate its properties and, consequently, its biological activity, a factor that could be incorporated into more specific QSAR models.
Table 4: Common Descriptors in QSAR Models for Nitroaromatic Toxicity
| Descriptor | Property Represented | Typical Correlation with Toxicity |
| logP (Octanol-Water Partition Coefficient) | Hydrophobicity | Positive |
| E_LUMO (Energy of the LUMO) | Electron-accepting ability | Negative (lower energy, higher toxicity) |
| Molecular Weight | Size of the molecule | Variable |
| Dipole Moment | Polarity | Variable |
| Polarizability | Deformability of the electron cloud | Variable |
Molecular Dynamics Simulations and Conformational Analysis
Currently, there is a notable absence of publicly available research dedicated specifically to the molecular dynamics simulations and detailed conformational analysis of this compound. Extensive searches of scientific literature and computational chemistry databases have not yielded specific studies focusing on the dynamic behavior and conformational landscape of this particular molecule.
While computational studies, including molecular dynamics and conformational analysis, are powerful tools for understanding molecular structure and behavior, it appears that this compound has not yet been the subject of such specific investigation. Research in this area for similar molecules, such as other substituted benzoyl chlorides or nitroaromatic compounds, exists but does not provide the direct data necessary for a detailed analysis of the title compound.
Therefore, the generation of data tables detailing dihedral angles, energy landscapes of conformers, or population distributions from molecular dynamics trajectories for this compound is not possible at this time due to the lack of primary research literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
